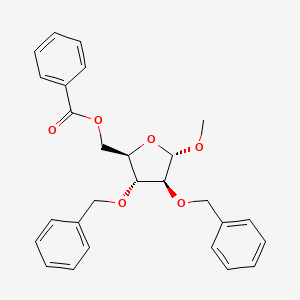
Methyl tri-O-benzyl-alpha-D-arabinofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is a chemical compound extensively utilized in carbohydrate chemistry research. It features an arabinofuranoside backbone, with three hydroxyl groups substituted with benzyl moieties and one hydroxyl group methylated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tri-O-benzyl-alpha-D-arabinofuranoside typically involves the protection of hydroxyl groups on the arabinofuranoside backbone using benzyl groups. This is followed by methylation of one of the hydroxyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection and methylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl tri-O-benzyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent arabinofuranoside.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Parent arabinofuranoside.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Scientific Research Applications
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and bioactive molecules.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl tri-O-benzyl-alpha-D-arabinofuranoside involves its role as a protected sugar derivative. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. The methyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways depending on its application, such as enzymes involved in glycosylation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: Similar structure but with benzoyl groups instead of benzyl groups.
Methyl 2,3,5-tri-O-benzyl-beta-D-arabinofuranoside: Similar structure but with a beta configuration instead of alpha.
Uniqueness
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is unique due to its specific substitution pattern and configuration, which provide distinct chemical properties and reactivity. The benzyl groups offer protection while being easily removable, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C27H28O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H28O6/c1-29-27-25(31-18-21-13-7-3-8-14-21)24(30-17-20-11-5-2-6-12-20)23(33-27)19-32-26(28)22-15-9-4-10-16-22/h2-16,23-25,27H,17-19H2,1H3/t23-,24-,25+,27+/m1/s1 |
InChI Key |
WRLRVOXTRBDJKZ-QUUPDEESSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
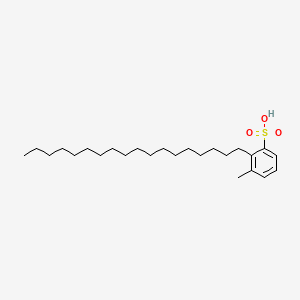
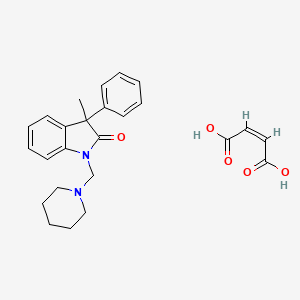
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)
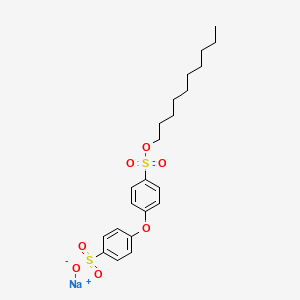
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
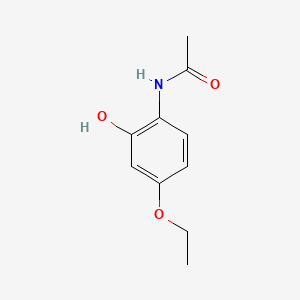

![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
